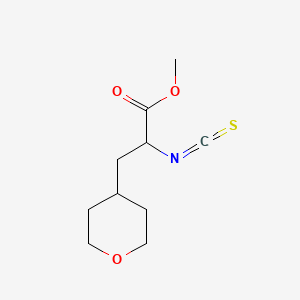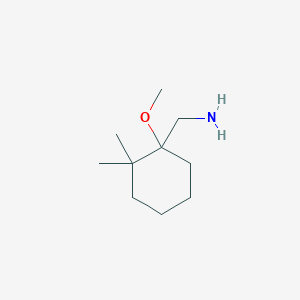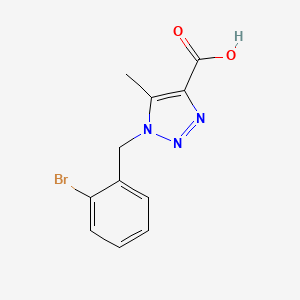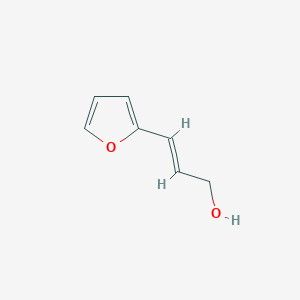
3-(Furan-2-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)prop-2-en-1-ol is an organic compound with the molecular formula C₇H₈O₂ It is characterized by a furan ring attached to a prop-2-en-1-ol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)prop-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of furan with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Furan-2-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 3-(Furan-2-yl)propan-1-ol.
Substitution: 2-Halo-3-(furan-2-yl)prop-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)prop-2-en-1-ol has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Furan-2-yl)propan-1-ol: Similar structure but lacks the double bond in the prop-2-en-1-ol group.
2-Furylmethanol: Contains a furan ring attached to a methanol group.
Furan-2-carboxaldehyde: Contains a furan ring with an aldehyde group.
Uniqueness
3-(Furan-2-yl)prop-2-en-1-ol is unique due to the presence of both a furan ring and a prop-2-en-1-ol group, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C7H8O2 |
|---|---|
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H8O2/c8-5-1-3-7-4-2-6-9-7/h1-4,6,8H,5H2/b3-1+ |
InChI-Schlüssel |
LCGZHXVOTKRCAL-HNQUOIGGSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/CO |
Kanonische SMILES |
C1=COC(=C1)C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


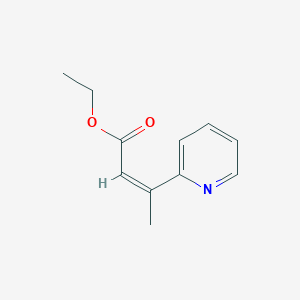
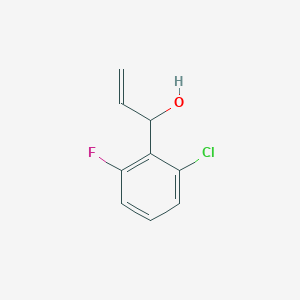
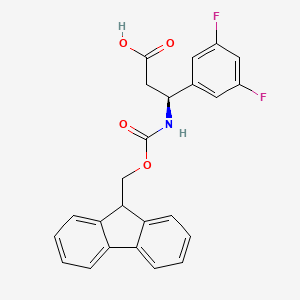
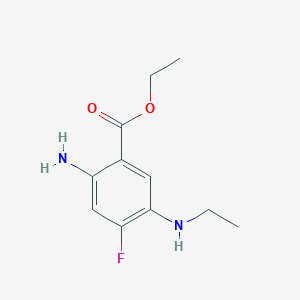
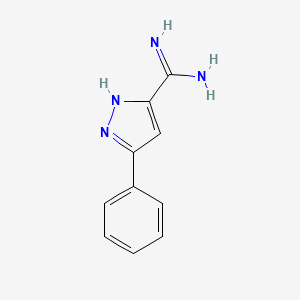
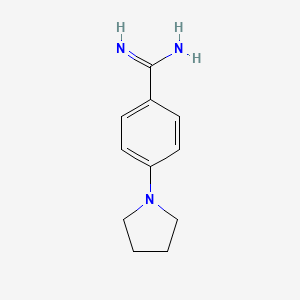
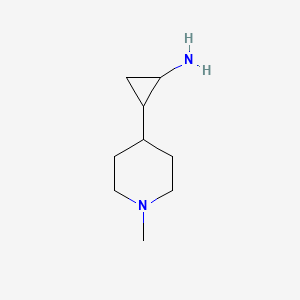
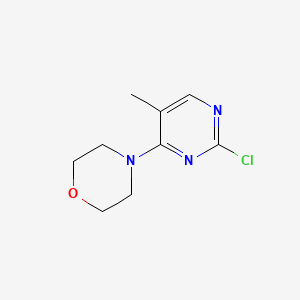
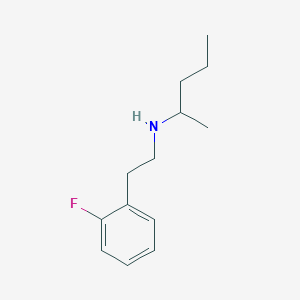
![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
![2',2',3',3'-Tetramethyl-[1,1'-bi(cyclopropan)]-1-ol](/img/structure/B13615304.png)
